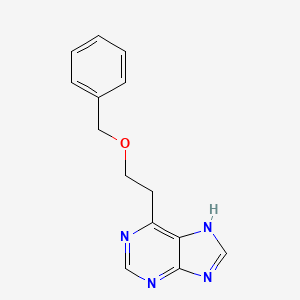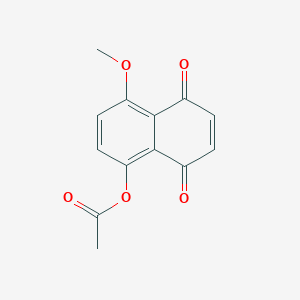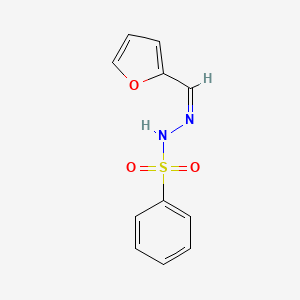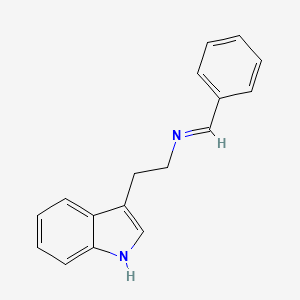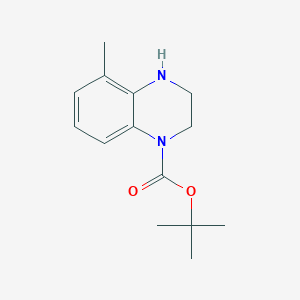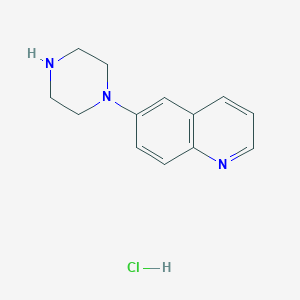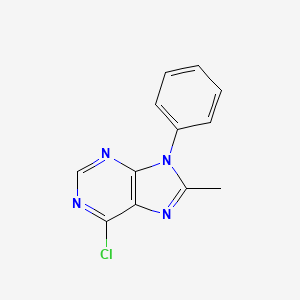
7-Chloro-3-(1H-imidazol-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-3-(1h-imidazol-1-yl)chroman-4-one is a compound that features a chromanone core structure substituted with a chlorine atom at the 7th position and an imidazole ring at the 3rd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-(1h-imidazol-1-yl)chroman-4-one typically involves the following steps:
Starting Materials: The synthesis begins with a chromanone derivative, which is then chlorinated at the 7th position.
Imidazole Substitution: The chlorinated chromanone undergoes a nucleophilic substitution reaction with imidazole to introduce the imidazole ring at the 3rd position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
7-chloro-3-(1h-imidazol-1-yl)chroman-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromanone oxides, while substitution reactions can produce various substituted chromanone derivatives.
科学的研究の応用
7-chloro-3-(1h-imidazol-1-yl)chroman-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 7-chloro-3-(1h-imidazol-1-yl)chroman-4-one involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the compound’s biological activity. The chlorine atom may also play a role in modulating the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
3-chloro-6-(1H-imidazol-1-yl)pyridazine: This compound features a pyridazine ring instead of a chromanone core.
4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine: This compound has a benzimidazole ring and a pyrimidine core.
Uniqueness
7-chloro-3-(1h-imidazol-1-yl)chroman-4-one is unique due to its specific substitution pattern and the presence of both a chromanone core and an imidazole ring. This combination of structural features can result in distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
80930-37-6 |
|---|---|
分子式 |
C12H9ClN2O2 |
分子量 |
248.66 g/mol |
IUPAC名 |
7-chloro-3-imidazol-1-yl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C12H9ClN2O2/c13-8-1-2-9-11(5-8)17-6-10(12(9)16)15-4-3-14-7-15/h1-5,7,10H,6H2 |
InChIキー |
LLGUTPQVXRBKEV-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)C2=C(O1)C=C(C=C2)Cl)N3C=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


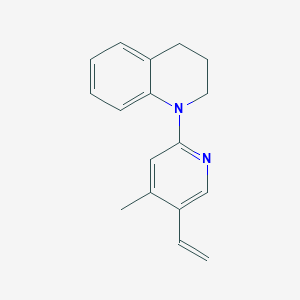
![8-Bromo-2-chloro-6-methylimidazo[1,2-a]pyridine](/img/structure/B11865396.png)

